[(E)-octylideneamino]thiourea
Description
Structure
3D Structure
Properties
CAS No. |
14942-74-6 |
|---|---|
Molecular Formula |
C9H19N3S |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
[(E)-octylideneamino]thiourea |
InChI |
InChI=1S/C9H19N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13/h8H,2-7H2,1H3,(H3,10,12,13)/b11-8+ |
InChI Key |
ITIOFYWYVKZHCP-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCCC/C=N/NC(=S)N |
Canonical SMILES |
CCCCCCCC=NNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for N Alkyl/alkenyl Thioureas
Classical Synthetic Routes for Thiourea (B124793) Derivatives
Thiourea derivatives are a significant class of organosulfur compounds with wide-ranging applications. basjsci.edu.iqbasjsci.edu.iqmdpi.com Their synthesis has been accomplished through various classical methods, primarily involving the reaction of amines with either isothiocyanates or carbon disulfide.
Reaction of Isothiocyanates with Amines
A cornerstone in the synthesis of N-substituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. iwu.eduresearchgate.netnih.gov This method is valued for its directness and generally high yields. The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S), resulting in the formation of the thiourea backbone. mdpi.commdpi.com
This approach is versatile, allowing for the preparation of a wide array of unsymmetrically substituted thioureas by selecting appropriate amine and isothiocyanate precursors. researchgate.net Recent advancements have focused on one-pot syntheses where the isothiocyanate is generated in situ from a primary amine and a sulfur source, which then reacts with a second amine present in the mixture. bohrium.com This strategy enhances efficiency by reducing the number of separate reaction and purification steps. For instance, isothiocyanates can be prepared in a one-pot manner from amines using carbon tetrabromide as a desulfurizing agent and subsequently reacted with another amine to yield unsymmetrical thioureas. bohrium.com
Condensation Reactions Utilizing Carbon Disulfide
Another prevalent and classical method for synthesizing thiourea derivatives involves the use of carbon disulfide (CS₂). nih.govorganic-chemistry.org This route is particularly effective for producing symmetrical 1,3-disubstituted thioureas from primary amines. The reaction mechanism is proposed to initiate with the nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate (B8719985) salt as an intermediate. nih.gov This intermediate can then be desulfurized, often promoted by a reagent or catalyst, to yield an isothiocyanate in situ. This generated isothiocyanate subsequently reacts with another molecule of the amine to form the final thiourea product. nih.govacs.org
Various catalysts and reaction conditions have been developed to optimize this condensation. For example, zinc catalysts have been shown to facilitate the synthesis of both symmetrical and unsymmetrical thioureas from primary amines and carbon disulfide under mild conditions. nih.gov Photocatalysis has also emerged as a modern approach, where visible light is used to promote the reaction between amines and CS₂, featuring mild conditions and good functional group tolerance. sioc-journal.cn The versatility of the carbon disulfide method allows for the synthesis of not only acyclic thioureas but also cyclic derivatives like 2-mercaptoimidazoles under specific conditions. organic-chemistry.org
| Methodology | Key Reagents/Catalysts | Typical Conditions | Products | Advantages | Source |
|---|---|---|---|---|---|
| Aqueous Condensation | NaOH (for dithiocarbamate formation) | Reflux in water | Symmetrical and unsymmetrical di- and trisubstituted thioureas | Environmentally friendly, avoids toxic reagents | acs.orgorganic-chemistry.org |
| DMSO-Mediated Cascade | DMSO (solvent and reagent) | 70 °C | Unsymmetrical thioureas, oxazolidinethiones | No extra reagents needed, good to excellent yields | nih.gov |
| One-Pot with Oxidants | H₂O₂, EDTA/sodium percarbonate, or air | Mild conditions in water | Symmetrical and asymmetrical thioureas | Operational simplicity, high purity, solvent recycling | shd-pub.org.rsresearchgate.net |
| Photoredox Catalysis | Photocatalyst (e.g., Eosin Y) | Visible light, room temperature | Symmetric and unsymmetric thioureas | Mild conditions, good functional group tolerance | sioc-journal.cn |
Specific Synthesis of Iminothiourea Moieties
The synthesis of the specific compound [(E)-octylideneamino]thiourea involves the formation of an iminothiourea, a structure characterized by a C=N double bond adjacent to the thiourea group. This is achieved through a Schiff base condensation reaction.
Formation of the (E)-octylideneamino Linkage via Schiff Base Condensation
The formation of the (E)-octylideneamino linkage is a classic example of Schiff base synthesis. This reaction involves the condensation of a primary amine with a carbonyl compound—in this case, an aldehyde. nih.gov Specifically, the synthesis of this compound is achieved by reacting thiosemicarbazide (B42300) with octanal (B89490). nih.govchemmethod.comjocpr.com Thiosemicarbazide provides the nucleophilic primary amine (-NH₂) necessary for the reaction, while octanal supplies the electrophilic carbonyl group.
The reaction mechanism proceeds in two main steps. First, the amino group of thiosemicarbazide attacks the carbonyl carbon of octanal, leading to the formation of an unstable carbinolamine intermediate. chemmethod.com This is followed by an acid-catalyzed dehydration step, where a molecule of water is eliminated to form the stable imine (or azomethine) C=N double bond. nih.govajrconline.org The resulting product is a thiosemicarbazone, which is a subclass of iminothioureas.
Stereocontrol and Isomerization in Alkylideneamino Formation
The nomenclature "(E)" in this compound specifies the stereochemistry around the newly formed carbon-nitrogen double bond. The formation of a C=N bond can lead to two possible geometric isomers: E (entgegen, opposite) and Z (zusammen, together). researchgate.net The E isomer, where the larger substituents on the carbon and nitrogen atoms are on opposite sides of the double bond, is generally the thermodynamically more stable and thus the major product, particularly when steric hindrance is significant. imist.maimist.ma
In the case of this compound, the bulky octyl group from octanal and the thioureido group from thiosemicarbazide will preferentially orient themselves on opposite sides of the C=N bond to minimize steric strain. While both E and Z isomers can form, the equilibrium often strongly favors the E configuration. imist.manih.gov Computational studies on similar Schiff bases have confirmed that the E isomer is typically more stable than the Z isomer. imist.ma The reaction conditions, such as solvent and temperature, can influence the ratio of isomers, but the inherent steric factors are the primary drivers for stereocontrol in this type of condensation. worldscientific.com It has been noted that Schiff bases derived from hydrazides can exist in an equilibrium between both isomeric forms. nih.gov
Green Chemistry Approaches in Thiourea Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for chemical synthesis, and the production of thiourea derivatives is no exception. Green chemistry approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
A prominent green strategy is the use of water as a reaction solvent, replacing toxic and volatile organic compounds (VOCs). organic-chemistry.orggoogle.com The "on-water" synthesis of unsymmetrical thioureas from isothiocyanates and amines is a prime example, where reactions are often accelerated and product isolation is simplified to mere filtration. organic-chemistry.org Simple condensation between amines and carbon disulfide can also be performed efficiently in refluxing water, avoiding the need for hazardous reagents like thiophosgene. organic-chemistry.org Sunlight has also been utilized as a renewable energy source to drive the synthesis of thiourea derivatives in an aqueous medium. researchgate.net
Another approach is the use of alternative, greener solvents. Deep eutectic solvents (DES) and cyrene have been successfully employed as reaction media for thiourea synthesis, offering advantages like biodegradability and reusability. nih.gov
Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), represents another sustainable route. This technique can dramatically reduce or eliminate the need for solvents, shorten reaction times, and lead to high yields of pure products. nih.govmdpi.com The synthesis of thioureas from anilines and carbon disulfide has been achieved rapidly and in high yields using this solvent-free method. nih.gov
Finally, the development of one-pot reactions and the use of efficient, reusable catalysts are central to green thiourea synthesis. bohrium.comshd-pub.org.rsnih.gov These methods improve atom economy and process mass intensity by minimizing waste and simplifying procedures.
| Green Approach | Description | Examples/Advantages | Source |
|---|---|---|---|
| Aqueous Medium | Using water as the primary solvent. | "On-water" synthesis from isocyanates; Condensation with CS₂. Avoids VOCs, simplifies workup. | organic-chemistry.orgorganic-chemistry.org |
| Alternative Solvents | Employing environmentally benign solvents. | Use of Cyrene or Deep Eutectic Solvents (DES). Solvents can be biodegradable and reusable. | nih.gov |
| Mechanochemistry | Solvent-free synthesis via ball milling. | Solid-state reaction of thiosemicarbazide with aldehydes. Rapid, quantitative yields, no purification needed. | nih.govmdpi.com |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | In-situ generation of isothiocyanates from amines. Reduces waste, energy, and time. | bohrium.comshd-pub.org.rs |
| Renewable Energy | Utilizing sources like sunlight to drive reactions. | Sunlight-promoted synthesis of N,N'-disubstituted thioureas in water. Energy efficient and sustainable. | researchgate.net |
"On-Water" Synthetic Protocols
The use of water as a solvent in organic synthesis represents a significant step towards greener chemistry. "On-water" reactions for producing unsymmetrical thioureas have been developed, offering benefits such as chemoselectivity, simple product isolation by filtration, and the avoidance of toxic volatile organic compounds (VOCs). organic-chemistry.org
One effective aqueous method is a two-step process for creating unsymmetrical N,N'-disubstituted thioureas. researchgate.net This approach involves the initial reaction of an alkyl or aryl amine with phenyl chlorothionoformate at room temperature to generate a stable thiocarbamate intermediate. This intermediate is then reacted with a second, different amine at reflux in water to yield the final unsymmetrical thiourea product in good to excellent yields. researchgate.net Key advantages of this method include its mild conditions and straightforward work-up. researchgate.net
Another aqueous protocol involves the direct condensation of amines with carbon disulfide in water. organic-chemistry.org This method is particularly effective for synthesizing both symmetrical and unsymmetrical di- and trisubstituted thioureas from aliphatic primary amines. organic-chemistry.org
Table 1: Two-Step "On-Water" Synthesis of Unsymmetrical Thioureas
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Amine 1 + Phenyl Chlorothionoformate | Water, Room Temperature | Thiocarbamate Intermediate |
| 2 | Thiocarbamate + Amine 2 | Water, Reflux | Unsymmetrical Thiourea |
This table is a generalized representation of the process described in the literature. researchgate.net
Ultrasonic-Assisted Synthetic Methods
Ultrasonic-assisted synthesis (UAS) has emerged as a powerful technique for accelerating chemical reactions, increasing yields, and promoting environmentally friendly processes. researchgate.netnih.gov The methodology harnesses the energy of ultrasonic waves propagating through a liquid medium, which enhances reaction rates while often requiring less energy and shorter durations than conventional methods. researchgate.net
An efficient ultrasonic-assisted, one-pot synthesis has been developed for N-aroyl thioureas. nih.govacs.org In a typical procedure, an aroyl chloride is treated with potassium thiocyanate (B1210189) (KSCN) and an amine in a solvent like acetone (B3395972) under ultrasonic irradiation. nih.govacs.org This approach has been optimized to be a mild, efficient, and green route to a diverse library of thiourea derivatives. acs.org For instance, the synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide was successfully achieved using this method. acs.org The use of ultrasound can significantly improve the efficiency of encapsulating various metal ions within the coordinating motifs (C=S and C=O) of the resulting thiourea derivatives. nih.gov
Table 2: Optimized Conditions for Ultrasonic-Assisted Synthesis of a Thiourea Derivative
| Parameter | Optimized Condition |
|---|---|
| Reactants | 2-Naphthoyl Chloride, KSCN, Cyclohexanamine |
| Solvent | Acetone |
| Irradiation | Ultrasonic |
| Intensity | 80% |
This table summarizes the optimized conditions for a specific reaction as reported in the literature. acs.org
Advanced Synthetic Strategies for Functionalized Thiourea Scaffolds
The demand for complex and diverse thiourea derivatives has driven the development of advanced synthetic strategies, including solid-phase techniques and sophisticated catalytic systems. These methods allow for the creation of large libraries of compounds for various applications.
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers significant advantages for preparing thiourea derivatives, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures. acs.org This technique is particularly well-suited for generating large, diverse libraries of compounds. nih.gov
One prominent method involves the coupling of an isothiocyanate with an amine on a solid support to form the thiourea linkage. acs.org A more advanced "build/couple/pair" strategy has been developed for synthesizing N-terminally modified α-thiourea peptides. nih.gov This involves treating an amino acid attached to a resin with N,N'-di-Boc-thiourea and Mukaiyama's reagent under mild conditions. nih.gov
Another innovative solid-phase approach utilizes a resin-bound isothiourea as a key building block. units.itnih.gov In this strategy, a polymer-bound thiouronium salt is formed by treating a resin-bound chloride with thiourea. units.it This reactive intermediate can then be condensed with other molecules to build more complex structures, such as functionalized 4-aryl-3,4-dihydropyrimidines. nih.gov This method allows for a high degree of molecular diversity through multidirectional cleavage strategies. units.it
Catalytic Routes for Thiourea Derivatization
Catalysis provides a powerful tool for the derivatization and synthesis of thioureas, often enabling reactions with high selectivity and efficiency under mild conditions. Thiourea-based organocatalysts, which operate through non-covalent interactions like hydrogen bonding, have gained significant traction. nih.gov
Bifunctional thiourea organocatalysts, such as Takemoto's catalyst and Schreiner's thiourea, are highly effective in promoting asymmetric reactions. acs.orgbeilstein-journals.org These catalysts possess both a hydrogen-bond donor (the thiourea moiety) and a base (e.g., a tertiary amine) within the same molecule, allowing them to activate both the nucleophile and the electrophile simultaneously. acs.org They have been successfully employed in reactions like the Michael addition. acs.org
Thiourea catalysis has also been applied to the challenging field of glycosylation. nih.gov The Schreiner's thiourea catalyst can activate D-Galactal derivatives to produce 2-deoxyglycosides. nih.gov In some cases, thioureas act as co-catalysts; for example, they can accelerate reactions and improve stereoselectivity when used in conjunction with a primary phosphoric acid catalyst. nih.gov Beyond organocatalysis, metal-based systems, such as the use of CuCl as a catalyst in the solid-state synthesis of related sulfonyl ureas, have also been explored. beilstein-journals.org
Analytical Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound and its analogues rely on a suite of advanced analytical methods. Spectroscopic techniques are indispensable for elucidating the molecular architecture of these compounds.
Advanced Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of thiourea derivatives.
¹H NMR: The spectra of N-substituted thioureas display characteristic signals for the NH protons. acs.org In N-acyl thioureas, these protons often appear as singlets around 11 ppm (for CONH) and 8 ppm (for CSNH). acs.org For N-alkyl/N-aryl substituted thioureas, the NH proton attached to an alkyl chain typically resonates between 5.50 and 6.30 ppm, while the NH proton adjacent to an aryl group appears further downfield, between 7.30 and 8.50 ppm. mdpi.com The ¹H NMR spectrum of pure thiourea in DMSO-d₆ shows a broad signal for the amine protons around 7.2 ppm. researchgate.net
¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon (C=S). This peak is typically observed in the range of 178 to 184 ppm, providing strong evidence of the thiourea moiety. acs.orgmdpi.com For pure thiourea, this resonance appears at approximately 182 ppm. researchgate.net In some N-acyl thioureas, NMR signals for both ¹H and ¹³C nuclei can appear broadened due to restricted rotation around the C-N amide bond. nih.gov
Infrared (IR) Spectroscopy provides critical information about the functional groups present in the molecule.
The IR spectrum of thiourea shows characteristic absorption bands that are used for identification. Key vibrations include symmetric and asymmetric NH₂ stretching (around 3158-3387 cm⁻¹), NH₂ bending (around 1586 cm⁻¹), and C=S stretching (around 729-730 cm⁻¹). rasayanjournal.co.inresearchgate.net The C-N stretching vibrations are also prominent. researchgate.net
When a thiourea derivative is synthesized, the appearance of these characteristic bands, alongside the disappearance of reactant signals, confirms the reaction's success. dergipark.org.tr For instance, in the formation of 2-imino-1,3-thiazolidin-4-one from a thiourea precursor, the disappearance of the C=S stretching band and the appearance of a C=O band are key indicators of ring closure. dergipark.org.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule.
The UV-Vis spectrum of thiourea typically shows two main absorption peaks in the ultraviolet region. researchgate.net A peak at approximately 235-242 nm is attributed to the n→π* electronic transition, involving the non-bonding electrons on the sulfur atom. rasayanjournal.co.inresearchgate.net Another, more intense peak around 202 nm corresponds to the π→π* transition within the thiocarbonyl group. researchgate.net The high transmittance of thiourea crystals in the visible region is also a notable feature. rasayanjournal.co.in
Table 3: Summary of Spectroscopic Data for Thiourea Derivatives
| Technique | Nucleus/Group | Characteristic Signal / Band | Reference |
|---|---|---|---|
| ¹H NMR | -NH (amide) | δ ~11 ppm | acs.org |
| -NH (thioamide) | δ ~8 ppm | acs.org | |
| -NH (aryl-adjacent) | δ ~7.30-8.50 ppm | mdpi.com | |
| -NH (alkyl-adjacent) | δ ~5.50-6.30 ppm | mdpi.com | |
| ¹³C NMR | C=S | δ ~178-184 ppm | mdpi.com |
| IR | N-H stretch | ~3150-3400 cm⁻¹ | rasayanjournal.co.inresearchgate.net |
| N-H bend | ~1586 cm⁻¹ | rasayanjournal.co.in | |
| C=S stretch | ~730 cm⁻¹ | researchgate.net | |
| UV-Vis | n→π* transition | ~235-242 nm | rasayanjournal.co.inresearchgate.net |
X-ray Crystallography for Precise Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids, including thiourea derivatives. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and structure-activity relationships. researchgate.net
While specific crystallographic data for this compound is not publicly available, the study of other thiourea derivatives provides insight into the typical structural features. For instance, studies on various N,N'-disubstituted thioureas reveal common hydrogen bonding motifs, such as N–H⋯S and N–H⋯O, which often lead to the formation of dimeric or polymeric structures in the solid state. researchgate.net The thiourea moiety (C=S) is a key feature, with its bond length and the planarity of the surrounding atoms providing important structural information. mdpi.com
The crystal system and space group are fundamental parameters determined by X-ray diffraction. For example, several benzoyl thiourea derivatives have been found to crystallize in the monoclinic system. researchgate.net
Below is a table illustrating the type of crystallographic data obtained for some thiourea derivatives, which would be analogous to the data expected for this compound if single crystals were analyzed.
| Compound Name | Crystal System | Space Group | Reference |
| N,N-dimethyl-N′-(4-fluorobenzoyl)thiourea | Monoclinic | P2₁/c | researchgate.net |
| N,N-diethyl-N′-(4-fluorobenzoyl)thiourea | Monoclinic | P2₁/c | researchgate.net |
| N,N-di-n-butyl-N′-(4-fluorobenzoyl)thiourea | Monoclinic | C2/c | researchgate.net |
This table presents illustrative data for analogous compounds due to the absence of specific crystallographic data for this compound.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of synthesized thiourea derivatives and for the assessment of their purity. The choice of chromatographic method depends on the polarity, solubility, and stability of the compound.
Column Chromatography: Silica gel column chromatography is a widely used method for the purification of thiourea derivatives. google.com The separation is based on the differential adsorption of the compound and impurities onto the stationary phase (silica gel) while a mobile phase (a solvent or a mixture of solvents) passes through the column. The choice of eluent is critical for achieving good separation. A common solvent system for thioureas of intermediate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). google.comtubitak.gov.tr
High-Performance Liquid Chromatography (HPLC): For more challenging separations and for high-purity requirements, High-Performance Liquid Chromatography (HPLC) is employed. Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis and purification of organic compounds, including various thiourea derivatives. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov This technique has been successfully used to separate and quantify closely related N-acyl thiourea derivatives. nih.gov
The following table provides examples of chromatographic conditions used for the purification of thiourea derivatives, which could be adapted for this compound.
| Compound Type | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Reference |
| N-aryl-N'-alkyl thioureas | Column Chromatography | Silica Gel | Ethyl acetate / n-hexane | google.com |
| Benzoxazolone-thioureas | Column Chromatography | Silica Gel | Ethyl acetate / hexane (1:1) | tubitak.gov.tr |
| N-acyl thiourea derivatives | RP-HPLC | C18 | Acetonitrile / Water | nih.gov |
This table illustrates typical chromatographic conditions for thiourea derivatives as specific conditions for this compound are not available.
Coordination Chemistry of Thiourea Derivatives: Ligand Design and Metal Complexation
Thiourea (B124793) as a Versatile Multi-Donor Ligand System
Thiourea and its derivatives are recognized for their ability to act as ligands for a vast number of metal ions, a characteristic attributed to the presence of multiple potential donor atoms and their flexible bonding capabilities. uobaghdad.edu.iqsphinxsai.com These ligands can coordinate in neutral or anionic forms and can adopt various conformations, leading to a wide array of complex structures. sphinxsai.com
Evaluation of Monodentate and Multidentate Binding Modes
The versatility of thiourea-based ligands like [(E)-octylideneamino]thiourea is evident in their ability to adopt various coordination modes.
Monodentate Coordination: The most straightforward binding mode is monodentate, where the ligand coordinates to a single metal center through only one atom. For thiourea derivatives, this almost invariably occurs via the thiocarbonyl sulfur atom. mdpi.comacs.org This mode is common when the ligand is neutral and coordinates to soft metal ions such as Ag(I), Au(I), and Hg(II). researchgate.net
Multidentate Coordination: More commonly, these ligands act in a multidentate fashion, binding through two or more donor atoms to the same metal center, a process known as chelation. For this compound, the most probable multidentate mode is bidentate chelation involving the sulfur atom and the azomethine nitrogen atom. researchgate.netgiqimo.com This S,N-bidentate coordination results in the formation of a stable five- or six-membered metallocycle. In some cases, particularly after deprotonation, other nitrogen atoms can become involved, leading to different chelation patterns. tandfonline.comresearchgate.net Acylthioureas, for comparison, frequently exhibit bidentate S,O-chelation. researchgate.net
The table below summarizes common coordination modes observed for analogous thiourea-based ligands.
| Coordination Mode | Donor Atoms Involved | Ligand Form | Typical Resulting Structure | Reference |
| Monodentate | S | Neutral | Terminal Ligand | mdpi.com, acs.org |
| Bidentate (Chelating) | S, N (azomethine) | Neutral or Anionic | 5-membered chelate ring | researchgate.net, giqimo.com |
| Bidentate (Chelating) | S, O (carbonyl) | Anionic | 6-membered chelate ring (in acylthioureas) | tandfonline.com, researchgate.net |
| Bidentate (Chelating) | S, N (thiourea) | Anionic | 4-membered chelate ring | tandfonline.com, acs.org |
Bridging Ligand Architectures in Polynuclear Complexes
Beyond simple chelation, the sulfur atom of the thiourea moiety is well-equipped to act as a bridging ligand, connecting two or more metal centers simultaneously. mdpi.com This capability allows for the construction of polynuclear complexes, including binuclear, trinuclear, and cluster-type architectures. mdpi.compsu.ac.th In such arrangements, the sulfur atom forms a µ-S bridge (where µ indicates a bridging ligand), leading to structures like four-membered M-S-M-S rings or larger metallacyclic frameworks. mdpi.com The formation and nuclearity of these polynuclear complexes can be influenced by factors such as the metal-to-ligand ratio, the solvent used, and the steric properties of the substituents on the thiourea ligand. mdpi.com
Metal Complex Formation with Transition and Lanthanide Ions
Thiourea derivatives readily form complexes with a wide spectrum of metals, including d-block transition metals and f-block lanthanide ions. uobaghdad.edu.iqconicet.gov.ar The specific coordination behavior often depends on the nature of the metal ion.
Coordination with First-Row Transition Metals (e.g., Copper, Nickel, Cobalt)
Ligands analogous to this compound form stable complexes with first-row transition metals, often exhibiting distinct geometries based on the metal's electronic configuration.
Copper: Copper complexes with thiourea-type ligands are well-documented. While Cu(II) is a common starting material, it is often reduced to Cu(I) by the sulfur-containing ligand during the reaction. uobasrah.edu.iq Copper(I) complexes frequently feature tetrahedral or trigonal planar geometries, with the ligand binding through the sulfur atom in either a terminal or bridging fashion. uobasrah.edu.iqmdpi.compsu.ac.th In Cu(II) complexes, which are also known, the geometry is often square-planar or tetragonally distorted octahedral, with the ligand acting as a bidentate S,N donor. nih.govechemcom.comsamipubco.com
Nickel: Nickel(II) complexes with thiosemicarbazone and related Schiff base ligands typically adopt square-planar or octahedral geometries. d-nb.infonih.gov In square-planar complexes, the ligand is often deprotonated and acts as a bidentate S,N chelating agent. Octahedral geometries are achieved when two such ligands coordinate or when additional ligands like water or halides fill the remaining coordination sites. nih.gov
Cobalt: Cobalt(II) complexes with these ligands commonly exhibit tetrahedral or octahedral structures. d-nb.infotandfonline.com Magnetic and spectral data are often used to distinguish between these geometries. d-nb.infotandfonline.com
The table below details typical characteristics of first-row transition metal complexes with related thiourea-Schiff base ligands.
| Metal Ion | Typical Geometry | Coordination Mode | Spectroscopic Evidence (IR Shift) | Reference |
| Cu(II) | Distorted Square-Planar | Bidentate (S,N) | ν(C=N) and ν(C=S) shift to lower frequency | echemcom.com, nih.gov |
| Ni(II) | Square-Planar / Octahedral | Bidentate (S,N) | ν(C=N) and ν(C=S) shift to lower frequency | d-nb.info, nih.gov |
| Co(II) | Tetrahedral / Octahedral | Bidentate (S,N) | ν(C=N) and ν(C=S) shift to lower frequency | d-nb.info, tandfonline.com |
Complexation with Precious and Heavy Metals (e.g., Palladium, Platinum, Silver, Gold, Mercury)
The soft sulfur donor of the thiourea group has a high affinity for soft precious and heavy metals.
Palladium(II) and Platinum(II): These d⁸ metal ions almost invariably form square-planar complexes. With N-acylthiourea ligands, they tend to coordinate in a cis-bidentate S,O manner. researchgate.net With thiourea Schiff bases or thiosemicarbazones, coordination is typically through the sulfur and a nitrogen atom (S,N-bidentate). tandfonline.com Monodentate coordination through sulfur only is also possible. mdpi.com
Silver(I) and Gold(I): These d¹⁰ ions typically form linear, two-coordinate complexes, though higher coordination numbers are known. The coordination is dominated by the soft sulfur atom. mdpi.com Silver, in particular, is known to form polynuclear complexes where thiourea ligands act as bridges between Ag(I) centers. mdpi.com
Mercury(II): As a very soft metal ion, Hg(II) shows a strong preference for the sulfur donor of thiourea ligands, typically forming complexes with monodentate S-coordination. mdpi.com
The interaction with these metals is fundamental in fields ranging from catalysis to medicinal chemistry. tandfonline.commdpi.com
Thermodynamic Stability and Kinetic Lability of Metal-Thiourea Complexes
The formation of a metal complex in solution is an equilibrium process, and the thermodynamic stability of the complex is a measure of the extent to which the complex will form under a given set of conditions. cbpbu.ac.inwikipedia.org This stability is quantified by the stability constant (K) or its logarithm (log β), with a larger value indicating a more stable complex. scispace.comgcnayanangal.com For metal-thiourea complexes, thermodynamic stability is influenced by several factors, including the nature of the metal ion and the specific substituents on the thiourea ligand. researchgate.net Generally, metal complexes with log β values greater than 8 are considered thermodynamically stable. dalalinstitute.com The interaction between a metal ion and a ligand is a classic example of a Lewis acid-base interaction, where the ligand acts as a Lewis base (electron donor) and the metal ion acts as a Lewis acid (electron acceptor).
In contrast to thermodynamic stability, which describes the position of the equilibrium, kinetic lability refers to the rate at which the ligands in a coordination complex are replaced by other ligands. cbpbu.ac.inresearchgate.netdalalinstitute.com Complexes that undergo rapid ligand substitution are termed "labile," while those that exchange ligands slowly are considered "inert." dalalinstitute.comfiveable.me There is no direct correlation between thermodynamic stability and kinetic lability. A complex can be thermodynamically very stable but also kinetically labile, meaning it forms readily but also undergoes rapid ligand exchange. cbpbu.ac.in For instance, the [Ni(CN)₄]²⁻ complex is thermodynamically stable yet kinetically labile. cbpbu.ac.in The lability of a complex is often related to its electronic configuration and the activation energy required for the substitution reaction. libretexts.org
The rate of ligand exchange in metal-thiourea complexes can be influenced by the nature of the metal ion and the steric and electronic properties of the thiourea derivative. mdpi.com For example, the presence of bulky substituents on the thiourea ligand can sterically hinder the approach of an incoming ligand, thus slowing down the rate of substitution and decreasing the kinetic lability of the complex.
Table 1: Conceptual Comparison of Stability and Lability in Metal Complexes
| Term | Description | Governing Factor | Example |
| Thermodynamic Stability | The extent to which a complex will form at equilibrium. | Gibbs Free Energy Change (ΔG) | High formation constant (K) indicates a stable complex. |
| Thermodynamic Instability | The tendency of a complex to dissociate into its constituent metal ion and ligands at equilibrium. | Gibbs Free Energy Change (ΔG) | Low formation constant (K) indicates an unstable complex. |
| Kinetic Lability | The rate at which a complex undergoes ligand substitution reactions is fast. | Activation Energy (Ea) | Ligand exchange occurs rapidly (e.g., within minutes). dalalinstitute.com |
| Kinetic Inertness | The rate at which a complex undergoes ligand substitution reactions is slow. | Activation Energy (Ea) | Ligand exchange occurs slowly (e.g., over hours or days). dalalinstitute.com |
Impact of Alkylideneamino Substituents on Coordination Geometry and Electronic Properties
The coordination behavior of thiourea ligands can be significantly modulated by the nature of the substituents attached to the nitrogen atoms. In the case of this compound, the octylideneamino group introduces specific steric and electronic characteristics that influence the geometry and electronic structure of its metal complexes.
The octylidene chain, a long and flexible alkyl group, can exert considerable steric hindrance around the coordination sphere of a metal ion. This steric bulk can influence the number of ligands that can coordinate to the metal center and can affect the preferred coordination geometry. waikato.ac.nz For instance, the presence of a bulky substituent may favor the formation of complexes with lower coordination numbers, such as tetrahedral or square planar geometries, over more crowded octahedral arrangements. mathabhangacollege.ac.in The flexibility of the octylidene chain allows it to adopt various conformations, which could lead to more complex structural possibilities and potentially influence the packing of the complexes in the solid state. Studies on other thiourea derivatives with bulky substituents have shown that steric hindrance can impact the relative stability of different isomers. researchgate.net
The iminothiourea moiety in this compound possesses two potential donor atoms: the imino nitrogen atom and the thiocarbonyl sulfur atom. This arrangement allows the ligand to act as a chelating agent, forming a stable ring structure upon coordination to a metal ion. wikipedia.orglibretexts.orgshivajichk.ac.in Chelation typically leads to the formation of thermodynamically more stable complexes compared to those formed with analogous monodentate ligands, an observation known as the chelate effect. libretexts.orglibretexts.org The chelate effect is primarily driven by a favorable entropy change, as one bidentate ligand displaces two monodentate ligands, leading to an increase in the number of free species in the system. libretexts.org
This compound can coordinate to a metal center in a bidentate fashion through the sulfur and the imino nitrogen atoms, forming a five-membered chelate ring. Alternatively, it could also coordinate as a monodentate ligand, typically through the softer sulfur atom, which is a common coordination mode for thiourea derivatives. uobasrah.edu.iqpsu.ac.th The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.
Structural Elucidation and Geometrical Characterization of Metal Complexes
The determination of the three-dimensional structure of metal complexes is fundamental to understanding their properties and reactivity. Techniques such as single-crystal X-ray diffraction are invaluable for providing precise information on coordination geometries and bond parameters. researchgate.netdoabooks.orgrsc.org
Metal complexes of thiourea derivatives exhibit a variety of coordination geometries, largely dependent on the metal ion's identity, its oxidation state, and the number and nature of the coordinated ligands. grafiati.combasjsci.edu.iq Common coordination numbers for metal ions range from 2 to 6 and beyond, leading to distinct spatial arrangements of the ligands. ajol.info
Trigonal Planar: This geometry is often observed for three-coordinate complexes, particularly with metal ions that favor lower coordination numbers. Some Cu(I) complexes with thiourea ligands have been found to adopt a trigonal planar geometry. uobasrah.edu.iq
Tetrahedral: A common geometry for four-coordinate complexes, especially with metal ions such as Zn(II), Co(II), and some Cu(I) and Ni(II) species. researchgate.net
Square Planar: Another four-coordinate geometry, typically favored by d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). researchgate.netrsc.org The formation of square planar complexes can be influenced by both electronic and steric factors.
Octahedral: This is a very common geometry for six-coordinate complexes and is adopted by a wide range of transition metal ions. researchgate.net
For metal complexes of this compound, the resulting coordination geometry would be a balance between the electronic preferences of the metal ion and the steric demands of the ligand. The bulky octylidene chain might disfavor the formation of highly crowded octahedral complexes, potentially leading to a preference for four-coordinate geometries.
Table 2: Common Coordination Geometries of Metal Complexes
| Coordination Number | Geometry | Ideal Bond Angles | Typical Metal Ions |
| 3 | Trigonal Planar | 120° | Cu(I), Ag(I) |
| 4 | Tetrahedral | 109.5° | Zn(II), Co(II), Cu(I) |
| 4 | Square Planar | 90° | Ni(II), Pd(II), Pt(II), Cu(II) |
| 5 | Trigonal Bipyramidal | 90°, 120° | Various |
| 5 | Square Pyramidal | 90° | Various |
| 6 | Octahedral | 90° | Many transition metals (e.g., Fe(III), Co(III), Ni(II)) |
Thiourea and its derivatives can exist in two tautomeric forms: the thione form, which contains a C=S double bond, and the thiol form, which features a C-S single bond and an S-H group. researchgate.netpsu.ac.thbasjsci.edu.iq In the solid state and in solution, the thione form is generally predominant for the free ligand. However, upon coordination to a metal ion, the electronic structure of the ligand is perturbed, and the possibility of coordination via the deprotonated thiol form arises.
The coordination of the ligand in its thione form typically occurs through the sulfur atom, with the C=S double bond character being reduced. This is often evidenced in infrared spectroscopy by a shift in the ν(C=S) stretching frequency. When the ligand coordinates in its deprotonated thiol form, it acts as an anionic ligand, forming a strong covalent bond between the sulfur and the metal. This mode of coordination is often observed in the formation of neutral chelate complexes where the thiourea derivative acts as a bidentate, monoanionic ligand. The flexibility to coordinate in either the neutral thione or the anionic thiol form contributes to the rich and varied coordination chemistry of thiourea derivatives. researchgate.netgrafiati.com
Catalytic Activity and Mechanistic Insights of Thiourea Derivatives
Thiourea-Based Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. wikipedia.orgrsc.org Thiourea (B124793) derivatives have proven to be particularly effective in this domain, primarily through their capacity for hydrogen bonding. wikipedia.orgnih.gov
Activation through Hydrogen Bonding Interactions
The cornerstone of thiourea organocatalysis lies in the ability of the thiourea moiety to form double hydrogen bonds with substrates. wikipedia.orgchim.it The two N-H protons of the thiourea group can act as a "clamp," effectively binding to and activating electrophilic species, often those containing carbonyl or nitro groups. wikipedia.orgorganic-chemistry.org This interaction, sometimes referred to as "partial protonation," enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org The strength of this hydrogen bonding is a key determinant of catalytic activity, with more acidic thioureas generally exhibiting greater efficacy. wikipedia.org Quantum chemical analyses have revealed that thioureas are typically stronger hydrogen-bond donors than their urea (B33335) counterparts, a phenomenon attributed to the steric size of the sulfur atom. wikipedia.org
The bifunctional nature of some thiourea catalysts, which incorporate both a hydrogen-bond donating thiourea moiety and a basic amine group, allows for the simultaneous activation of both the electrophile and the nucleophile. researchgate.netrsc.org This dual activation model leads to highly organized transition states and remarkable enantioselectivity in various reactions. researchgate.net
Brønsted Acid Catalysis and its Mechanistic Implications
While the double hydrogen-bonding model is widely accepted, recent studies suggest that in certain reactions, thioureas may operate through a Brønsted acid/base mechanism. nih.gov In these cases, the thiourea acts as a proton donor to activate a substrate, rather than through simultaneous hydrogen bonding. nih.gov This mode of action has been proposed for reactions such as glycosylations, challenging the conventional understanding of thiourea catalysis. nih.gov The pKa of the thiourea derivative is a critical factor in its ability to function as a Brønsted acid catalyst. nih.gov Furthermore, the activation of thiourea catalysts can be enhanced by the addition of an external Brønsted acid, which can lead to increased catalytic activity and enantioselectivity. researchgate.net
Asymmetric Organocatalysis and Enantioselectivity
A significant area of application for chiral thiourea derivatives is in asymmetric organocatalysis, where the goal is to produce a specific enantiomer of a chiral product. rsc.orgnih.govorganic-chemistry.org The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst. mdpi.com By incorporating stereogenic centers into the catalyst structure, it is possible to control the spatial orientation of the reactants in the transition state, leading to high levels of enantioselectivity. rsc.org
Bifunctional amine-thiourea catalysts, which possess both a hydrogen-bonding thiourea unit and a basic amine, have been particularly successful in promoting a wide range of asymmetric transformations, including Michael additions, Mannich reactions, and cycloadditions. rsc.orgrsc.orglibretexts.org The synergistic action of the two functional groups allows for precise control over the stereochemistry of the product. researchgate.net For instance, in the Michael reaction of malonates with nitroolefins, the thiourea moiety activates the nitroolefin via hydrogen bonding, while the amine group deprotonates the malonate, facilitating its addition. libretexts.org The enantioselectivity of these reactions is often highly dependent on the geometry of the substrate, with (E)-isomers sometimes yielding significantly higher selectivity than (Z)-isomers. organic-chemistry.org
Metal-Thiourea Complexes as Catalysts
In addition to their role as organocatalysts, thiourea derivatives can also act as versatile ligands for a variety of metal ions. nih.govksu.edu.tr The resulting metal-thiourea complexes have shown significant catalytic activity in a range of organic transformations and electrochemical processes. mdpi.comd-nb.info The coordination of thiourea to a metal center can modulate the reactivity of both the metal and the thiourea ligand, leading to unique catalytic properties. d-nb.info
Applications in Organic Transformations (e.g., oxidation, degradation reactions)
Metal-thiourea complexes have been employed as catalysts in various oxidation and degradation reactions. ksu.edu.trd-nb.info For example, ruthenium(II) and ruthenium(III) complexes incorporating N-[di(alkyl/aryl)carbamothioyl]benzamide ligands have demonstrated catalytic activity in the oxidation of alcohols to aldehydes and ketones. conicet.gov.ar Similarly, Co(II) and Cr(III) salicylidenic Schiff base complexes derived from thiourea have been used to catalyze the oxidation of toluene. d-nb.info The mechanism of these reactions often involves the metal center acting as the active site, with the thiourea ligand influencing the electronic properties and stability of the complex. d-nb.info The thermal degradation of some metal-thiourea complexes has also been investigated, revealing multi-step decomposition pathways. ksu.edu.tr
The oxidation of thiourea itself by various oxidants can lead to a range of products, and the reaction pathway is highly dependent on the reaction conditions and the nature of the oxidant. researchgate.net In some cases, unusual cyclized products have been obtained. researchgate.net The kinetics and mechanism of the oxidation of thiourea by metal complexes, such as the oxygenated [Co2(O2)(NH3)10] complex, have also been studied, providing insights into the electron transfer processes involved. jocpr.com
Role in Electrochemical Catalysis (e.g., Oxygen Reduction Reaction)
Furthermore, rhenium bipyridine-type complexes featuring a thiourea tether in the second coordination sphere have been shown to be excellent electrocatalysts for the reduction of CO2 to CO. nih.gov The thiourea moiety in these complexes serves multiple roles: it acts as a binding site for CO2, stabilizes reaction intermediates, and functions as a local proton source, all of which contribute to a significantly more active catalyst. nih.gov The electrochemical oxidation of thiourea itself has also been studied, revealing complex oscillatory behaviors. researchgate.net
Computational and Experimental Mechanistic Studies in Catalysis
The catalytic prowess of thiourea derivatives, including compounds like [(E)-octylideneamino]thiourea, is a subject of intense research, with computational and experimental studies playing a pivotal role in unraveling the intricate details of their mechanism of action. These studies provide a foundational understanding that is crucial for the rational design of more efficient and selective catalysts.
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are central to understanding how thiourea-based organocatalysts function. A combination of computational modeling, primarily using Density Functional Theory (DFT), and experimental techniques offers deep insights into the catalytic cycle. nih.govresearchgate.netrsc.org
Bifunctional thiourea catalysts, which possess both a hydrogen-bond donating thiourea moiety and a Brønsted or Lewis basic site (such as an amino group), can activate both the electrophile and the nucleophile simultaneously. mdpi.com Several mechanistic models have been proposed and investigated. In one common model, the thiourea group activates the electrophile through double hydrogen bonding, while the basic moiety deprotonates the nucleophile. scispace.comacs.org
Computational studies have been instrumental in mapping the potential energy surfaces of these reactions, identifying key intermediates and transition states. mdpi.comnih.govnih.gov These calculations help to distinguish between different possible reaction pathways. For instance, in the Michael addition of a nucleophile to a nitroolefin catalyzed by a bifunctional thiourea, DFT calculations can determine whether the reaction proceeds through a stepwise or a concerted mechanism. They can also clarify the nature of the rate-determining step, which is often the C-C bond formation or a proton transfer step. mdpi.com
Experimental studies provide crucial validation for theoretical models. Kinetic isotope effect (KIE) experiments, for example, can pinpoint the rate-determining step of a reaction. researchgate.net Spectroscopic methods like NMR and IR can be used to study the interactions between the catalyst and the substrates, providing evidence for the proposed binding modes in the transition state assembly. nih.govacs.org The combination of these experimental and computational approaches has led to a detailed understanding of how the structure of the thiourea catalyst influences its activity and the stereochemical outcome of the reaction. nih.gov For instance, studies have shown that multiple non-covalent interactions, including hydrogen bonds and π-π stacking, contribute to the stabilization of the transition state and are responsible for the high enantioselectivity observed in many thiourea-catalyzed reactions. nih.gov
Table 1: Representative Calculated Energy Barriers for Transition States in Thiourea-Catalyzed Reactions
| Reaction Type | Catalyst Type | Method | Calculated ΔG‡ (kcal/mol) | Experimental ee (%) | Reference |
| Michael Addition | Bifunctional Amine-Thiourea | DFT (M06-2X) | 12.1 | 99 | nih.gov |
| Friedel-Crafts Alkylation | Aminoindanol-Thiourea | DFT | 2.1 (ΔΔG‡) | 85 | mdpi.com |
| Imine Hydrocyanation | Amido-Thiourea | DFT (B3LYP) | ~5 (ΔΔG‡) | 98 | nih.gov |
| Tetrahydropyranylation | Diarylthiourea | DFT | ~30 | N/A | scispace.com |
Catalyst Reusability and Deactivation Pathways
The practical application of any catalyst, including this compound, hinges on its stability and reusability. Several strategies have been developed to facilitate the recovery and recycling of homogeneous thiourea organocatalysts. One common approach is to immobilize the catalyst on a solid support, such as a polymer or fullerene. uva.es This allows for easy separation of the catalyst from the reaction mixture by simple filtration. For instance, fullerene-supported thiourea catalysts have been shown to be recyclable for at least five cycles without a significant loss of activity or selectivity. uva.es Another strategy involves the use of fluorous tags, which enables the separation of the catalyst via fluorous solid-phase extraction. nih.gov
Despite their general stability, thiourea catalysts can undergo deactivation under certain conditions. The potential pathways for deactivation are a critical area of study to ensure the longevity of the catalyst in industrial processes. The mechanisms of deactivation can be broadly categorized as chemical, thermal, and mechanical. scispace.com
Chemical deactivation can occur through various routes. In alkaline solutions and in the presence of oxygen, thiourea dioxides, which can be formed from thioureas, are known to decompose. researchgate.net The initial step is often the cleavage of the C-S bond. researchgate.net Strong chemisorption of reactants, products, or impurities onto the active sites of the catalyst can also lead to poisoning. researchgate.net
Thermal degradation can become significant at elevated reaction temperatures, potentially leading to the breakdown of the catalyst structure. scispace.com Studies on analogous compounds have shown that the thermal stability of thiourea derivatives can be influenced by the nature of their substituents. researchgate.net
Understanding these deactivation pathways is crucial for optimizing reaction conditions to prolong the catalyst's lifetime. For example, by controlling the pH and minimizing the presence of oxygen, the decomposition of the thiourea moiety can be mitigated. "Same excess" experiments in kinetic studies can help determine if catalyst deactivation is occurring during the course of a reaction. nih.gov The development of robust catalysts that can withstand multiple reaction cycles is an ongoing area of research in the field of organocatalysis.
Table 2: Representative Catalyst Recycling Data for Thiourea Derivatives
| Catalyst Support | Reaction Type | Cycle | Yield (%) | Enantiomeric Excess (%) | Reference |
| Fullerene | Michael Addition | 1 | 95 | 92 | uva.es |
| 2 | 94 | 92 | uva.es | ||
| 3 | 95 | 91 | uva.es | ||
| 4 | 93 | 92 | uva.es | ||
| 5 | 94 | 91 | uva.es | ||
| Fluorous Tag | α-Chlorination | 1 | 92 | 95 | nih.gov |
| 2 | 90 | 94 | nih.gov | ||
| 3 | 91 | 95 | nih.gov | ||
| Molecularly Imprinted Polymer | Diels-Alder | 1 | ~75 | N/A | acs.org |
| 2 | ~78 | N/A | acs.org | ||
| 3 | ~76 | N/A | acs.org | ||
| 4 | ~75 | N/A | acs.org | ||
| 5 | ~77 | N/A | acs.org |
Supramolecular Chemistry and Molecular Recognition of Thiourea Derivatives
Formation of Hydrogen-Bonded Supramolecular Architectures
The formation of well-defined supramolecular architectures is a hallmark of thiourea (B124793) chemistry, driven primarily by strong and directional hydrogen bonds.
Detailed crystallographic studies of thiourea derivatives reveal a prevalence of intermolecular N-H···S hydrogen bonds, which are fundamental to the construction of higher-order structures. In many thiourea-based crystal structures, these interactions lead to the formation of characteristic one-dimensional chains or dimeric motifs. The specific geometry and connectivity of these hydrogen bonds are influenced by the steric and electronic properties of the substituents on the thiourea core.
Intramolecular hydrogen bonding is also a critical factor in determining the conformation of individual molecules. In derivatives with appropriate functional groups, intramolecular N-H···N or N-H···O interactions can occur, leading to more planar and rigid molecular structures. While specific data for [(E)-octylideneamino]thiourea is not detailed in the provided search results, the general principles of thiourea chemistry suggest that the octylideneamino group would play a significant role in dictating the preferred hydrogen bonding patterns.
The predictable nature of hydrogen bonding in thioureas makes them excellent candidates for crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. The self-assembly of thiourea derivatives is a spontaneous process guided by the formation of the most stable hydrogen-bonded networks. By modifying the substituents, it is possible to tune the resulting supramolecular architecture, leading to the formation of different crystal packing arrangements, including layered structures, porous networks, and intricate interpenetrated frameworks. The long alkyl chain of the octylideneamino group in this compound is expected to introduce van der Waals interactions that, in conjunction with hydrogen bonding, would direct the self-assembly process.
Molecular Recognition of Guest Species
The ability of thiourea derivatives to selectively bind and sense other molecules, or guest species, is a rapidly developing area of supramolecular chemistry.
Thiourea-based receptors have demonstrated remarkable efficacy in the selective recognition of both cations and anions. The acidic N-H protons of the thiourea moiety can form strong hydrogen bonds with basic anions, such as fluoride, acetate (B1210297), and phosphate. This interaction often leads to a measurable signal, such as a change in color or fluorescence, allowing for the use of these compounds as chemosensors. The selectivity of these sensors can be tuned by incorporating other functional groups that can pre-organize the binding site or provide additional interaction points. While direct studies on this compound as a sensor are not available, the fundamental properties of the thiourea group suggest its potential in this application.
The formation of host-guest complexes is a central concept in molecular recognition. Thiourea derivatives can act as hosts for a variety of guest molecules, encapsulating them within a well-defined cavity or binding them through a combination of hydrogen bonding, electrostatic, and van der Waals interactions. The design of effective hosts requires careful consideration of size, shape, and functional group complementarity between the host and the guest. The specific architecture of this compound, with its flexible octyl chain, could allow for the formation of adaptable binding pockets for different guest species.
Advanced Applications in Chemical Sensing and Environmental Monitoring
Development of Practical Sensor Devices and Methodologies
Fabrication of Dipstick Devices and Other Analytical Platforms
The practical application of [(E)-octylideneamino]thiourea in routine chemical sensing and environmental monitoring is significantly enhanced by its incorporation into portable and user-friendly analytical devices. Dipstick and paper-based sensors represent a simple, cost-effective, and rapid method for on-site analysis, eliminating the need for sophisticated instrumentation and specialized personnel. The fabrication of these devices typically involves the immobilization of the thiourea (B124793) derivative onto a solid support, where it can interact with the target analyte and produce a measurable signal, most commonly a color change.
The general methodology for creating these analytical platforms is straightforward. A solution of this compound is prepared, typically in an organic solvent in which the compound is readily soluble. A solid substrate, such as cellulose-based filter paper, is then impregnated with this solution. The paper strips are subsequently dried under controlled conditions to ensure the uniform distribution and adhesion of the sensing molecule to the substrate. This process results in a disposable sensor capable of detecting specific analytes through a visually discernible colorimetric response.
The effectiveness of these dipstick devices is contingent upon several factors, including the concentration of the immobilized this compound, the type of substrate used, and the pH of the sample solution. Optimization of these parameters is crucial for achieving high sensitivity and selectivity. For instance, the choice of substrate can influence the wicking properties and the reaction environment, thereby affecting the sensor's performance.
Research into similar thiourea-based colorimetric sensors has demonstrated the viability of this approach for the detection of various metal ions. rsc.org The interaction between the thiourea moiety and metal ions often leads to the formation of a colored complex, providing the basis for visual detection. mdpi.com While specific studies on dipstick devices employing this compound are not extensively detailed in the public domain, the principles derived from related compounds offer a solid foundation for their development. The lipophilic octylidene chain in this compound may also be leveraged for sensing in non-aqueous environments or for the detection of analytes with an affinity for hydrophobic matrices.
The following table summarizes the key parameters and findings from hypothetical studies on the fabrication and performance of analytical platforms based on this compound, drawing on established principles for similar devices. mdpi.comnih.gov
| Parameter | Description | Typical Values/Observations |
| Sensing Molecule | The active chemical compound responsible for analyte detection. | This compound |
| Substrate Material | The solid support onto which the sensing molecule is immobilized. | Whatman filter paper No. 1, cellulose (B213188) strips |
| Immobilization Method | The technique used to attach the sensing molecule to the substrate. | Dip-coating, impregnation, or drop-casting of a solution of the sensing molecule. |
| Solvent for Sensing Molecule | The solvent used to dissolve this compound for immobilization. | Acetonitrile (B52724), Ethanol, or Dimethylformamide (DMF) |
| Analyte | The target chemical species to be detected. | Heavy metal ions (e.g., Cu²⁺, Hg²⁺, Pb²⁺), selected anions |
| Detection Principle | The mechanism by which the analyte is detected. | Colorimetry (visual color change upon complexation with the analyte). |
| Response Time | The time required for the sensor to produce a stable signal after exposure to the analyte. | Typically ranges from a few seconds to several minutes. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Dependent on the specific analyte and optimized conditions; often in the micromolar (µM) range for similar thiourea-based sensors. |
The development of such analytical platforms underscores the versatility of this compound as a chemical sensor. The ease of fabrication, coupled with the potential for rapid and sensitive detection, positions these devices as valuable tools for a wide range of applications in environmental monitoring, industrial process control, and preliminary field screening. Further research would be beneficial to fully explore and optimize the fabrication of dipstick devices and other analytical platforms specifically tailored to the unique properties of this compound.
Theoretical and Computational Investigations of Thiourea Derivatives
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the electronic structure of thiourea (B124793) derivatives. scispace.comresearchgate.net These calculations provide fundamental information about electron distribution and orbital energies, which are key to understanding the molecule's stability and chemical behavior. mdpi.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Properties for a Representative Thiourea Derivative This table presents typical values calculated via DFT methods for illustrative purposes.
| Parameter | Value (eV) | Significance |
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. mdpi.com |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. mdpi.com |
| Energy Gap (ΔE) | 4.7 | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. mdpi.comresearchgate.net |
Quantum chemical calculations can predict the most probable sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For [(E)-octylideneamino]thiourea, the MEP would show negative potential (red/yellow) around the sulfur atom, indicating a site for electrophilic attack or metal coordination. The hydrogen atoms of the N-H groups would exhibit positive potential (blue), marking them as sites for nucleophilic attack and as hydrogen bond donors. researchgate.net
Fukui functions are another tool used to identify reactive sites for both nucleophilic and electrophilic attacks. researchgate.netchemrevlett.com These calculations help pinpoint specific atoms most likely to participate in a reaction, which is invaluable for understanding interaction mechanisms. researchgate.net The sulfur and nitrogen atoms of the thiourea group are consistently identified as key sites for interaction. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend theoretical analysis from static structures to dynamic systems, providing insights into molecular motion, conformational preferences, and interactions with other molecules over time. researchgate.netjppres.com
The "(E)" designation in this compound refers to the stereochemistry at the carbon-nitrogen double bond (C=N), indicating a specific spatial arrangement of the substituents. Conformational analysis, using methods like molecular mechanics and DFT, is performed to identify the most stable three-dimensional shapes (conformers) of the molecule. github.iomst.edu These studies calculate the relative energies of different rotational isomers (rotamers) to find the global minimum energy conformation. mst.edu
Intramolecular Hydrogen Bonding: The thiourea moiety can form internal hydrogen bonds, which stabilize a planar conformation. researchgate.net
1,3-Allylic Strain: Interactions between substituents on the imine and adjacent atoms can control the planarity and preferred rotameric state. github.io
Computational analysis reveals that while multiple conformers may exist, often one or two are significantly lower in energy and thus more populated at equilibrium. mst.eduresearchgate.net
Table 2: Example of Relative Energies for Different Conformers of a Thiourea Derivative Hypothetical data illustrating the results of a conformational search.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Stability Rank |
| 1 | 0.00 | 178.5 | Most Stable |
| 2 | 1.52 | 65.2 | Stable |
| 3 | 4.89 | -10.3 | Less Stable |
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study how a ligand like this compound might interact with a biological target (e.g., a protein receptor) or a metal ion. jppres.comnih.gov
Molecular Docking: This method predicts the preferred binding orientation of the ligand within the active site of a receptor, generating a binding score that estimates the strength of the interaction. unair.ac.idnih.gov For thiourea derivatives, key interactions often involve hydrogen bonds from the N-H groups to amino acid residues and hydrophobic interactions involving the alkyl chain. unair.ac.idnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time (typically nanoseconds). nih.govnih.gov These simulations model the movements of all atoms in the system, providing a more realistic view of the binding stability and conformational changes that may occur upon binding. jppres.comnih.gov Similarly, MD simulations can model the coordination of the thiourea ligand to metal ions, showing how the sulfur and nitrogen atoms act as donors to form stable metal complexes. nih.govksu.edu.trmdpi.com The stability of these interactions is crucial for applications in catalysis and medicinal chemistry. conicet.gov.ar
Structure-Activity Relationship (SAR) Derivation via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. mdpi.comnih.gov Computational methods play a vital role in establishing these relationships by correlating calculated molecular properties (descriptors) with experimentally observed activity. researchgate.netnih.gov
For a series of compounds related to this compound, computational SAR would involve:
Synthesizing or virtually designing a library of analogs with variations (e.g., changing the length of the alkyl chain, adding substituents to a phenyl ring if present). mdpi.com
Calculating quantum chemical descriptors for each analog, such as HOMO/LUMO energies, dipole moment, and atomic charges. scispace.com
Correlating these calculated descriptors with measured biological activity (e.g., IC50 values) using statistical models. mdpi.comnih.gov
This process helps identify which structural features are critical for activity. conicet.gov.ar For example, an SAR study might reveal that increased lipophilicity of the alkyl chain enhances cell membrane penetration, while specific electronic properties of the thiourea headgroup are essential for binding to the target receptor. mdpi.com These insights are instrumental in the rational design of more potent and selective molecules. nih.gov
Computational Mechanistic Elucidation for Catalytic and Recognition Processes
Computational chemistry has emerged as an indispensable tool for unraveling the intricate mechanisms through which thiourea derivatives, such as this compound, function as catalysts and recognition agents. nih.gov While specific computational studies on this compound are not extensively available in public literature, the vast body of research on analogous thiourea-based systems provides a robust framework for understanding its potential behavior. Theoretical investigations, predominantly employing Density Functional Theory (DFT), offer profound insights into reaction pathways, transition state stabilization, and the nature of non-covalent interactions that govern catalytic activity and molecular recognition. nih.govacs.org
Mechanistic Insights into Catalysis
Computational studies have been pivotal in elucidating the dual role of the thiourea moiety in organocatalysis: activating electrophiles and organizing reactants through hydrogen bonding. acs.org For bifunctional thioureas, which also possess a basic site, computational models help to dissect the cooperative action of both functional groups. mdpi.com
Two predominant mechanisms are often considered for thiourea-catalyzed reactions:
Hydrogen Bonding (HB) Mechanism: In this model, the two N-H protons of the thiourea group form a bidentate hydrogen bond with an electrophilic substrate, such as a nitroolefin or a carbonyl compound. acs.org This interaction increases the electrophilicity of the substrate, facilitating nucleophilic attack. DFT calculations are employed to model the geometry and energetics of the catalyst-substrate complex, the transition state, and the final product, allowing for a quantitative assessment of the reaction barriers. acs.org
Brønsted Acid (BA) Mechanism: An alternative pathway involves the thiourea acting as a Brønsted acid, protonating the substrate to form a highly reactive cationic intermediate. scispace.comacs.orgresearchgate.net Computational studies can predict the pKa of the thiourea derivative and evaluate the feasibility of this proton transfer step by calculating the energies of the involved intermediates and transition states. scispace.comacs.org For instance, in the tetrahydropyranylation of alcohols, computational analysis has challenged the traditional HB model, suggesting that a BA mechanism is energetically more favorable for certain thiourea catalysts. scispace.comacs.org
The following table presents representative calculated activation energies for different proposed mechanisms in a model thiourea-catalyzed reaction, illustrating how computational data can distinguish between viable pathways.
| Catalyst System | Proposed Mechanism | Reactants | Calculated Activation Energy (kcal/mol) |
| Schreiner's Thiourea | Hydrogen Bonding (HB) | DHP + Methanol | > 40 |
| Schreiner's Thiourea | Brønsted Acid (BA) | DHP + Methanol | 29-31 |
| N-methylated Thiourea | Brønsted Acid (BA) | DHP + Methanol | 29-31 |
| Thiouracil | Brønsted Acid (BA) | DHP + Methanol | 29-31 |
This table is illustrative and based on findings for Schreiner's thiourea and related catalysts in the tetrahydropyranylation of alcohols. scispace.comacs.org DHP refers to 3,4-dihydro-2H-pyran.
Furthermore, computational models are crucial for understanding the origins of enantioselectivity in asymmetric catalysis. By calculating the transition state energies for the formation of both enantiomers, the preferred reaction pathway leading to the major enantiomer can be identified. These models often reveal subtle steric and electronic interactions that dictate the stereochemical outcome. acs.org
Elucidation of Recognition Processes
The ability of thiourea derivatives to act as anion receptors is fundamentally linked to the hydrogen-bonding capability of the N-H protons. Computational methods provide a detailed picture of the host-guest interactions in anion recognition. mdpi.comresearchgate.net
Theoretical studies in this area typically involve:
Conformational Analysis: Identifying the lowest energy conformation of the thiourea receptor and how it changes upon anion binding.
Binding Energy Calculations: Determining the strength of the interaction between the thiourea host and various anions. This allows for the prediction of anion selectivity. researchgate.net
Analysis of Non-Covalent Interactions: Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize the hydrogen bonds and other weak interactions that stabilize the host-guest complex. mdpi.com
Below is a representative table of calculated binding affinities for a generic thiourea-based receptor with different anions, showcasing the typical selectivity trends observed.
| Anion | Calculated Gas-Phase Binding Affinity (kcal/mol) |
| F⁻ | -85.0 |
| Cl⁻ | -70.5 |
| Br⁻ | -65.2 |
| AcO⁻ | -90.3 |
| H₂PO₄⁻ | -95.1 |
This table presents hypothetical, yet representative, relative binding affinities for a simple thiourea receptor, illustrating the general trends observed in computational studies where more basic and geometrically complementary anions exhibit stronger binding. mdpi.comresearchgate.net
In the context of this compound, computational modeling could predict its affinity and selectivity for a range of anions. The presence of the octylideneamino group would be explicitly included in the calculations to determine its influence on the electronic properties and steric accessibility of the thiourea binding site.
Future Directions and Emerging Research Avenues for Alkylideneamino Thioureas
Design of Next-Generation Functionalized Thiourea (B124793) Derivatives
A significant future direction lies in the rational design and synthesis of novel functionalized thiourea derivatives with tailored properties. This involves the strategic introduction of various functional groups and structural modifications to enhance their bioactivity, selectivity, and pharmacokinetic profiles. biointerfaceresearch.com
One promising approach is the incorporation of heterocyclic substituents into the thiourea scaffold. This can enhance the specificity of their interactions with biological targets, such as proteins and enzymes, by influencing the molecule's electron density distribution and creating additional hydrogen bonding opportunities. biointerfaceresearch.com For instance, the introduction of a benzothiazole moiety has been explored in the design of thiourea derivatives with potential anticonvulsant and anticancer properties. nih.gov
Furthermore, the attachment of lipophilic moieties is another strategy being investigated to improve the therapeutic potential of thiourea derivatives. biointerfaceresearch.com Increased lipophilicity can enhance the ability of these compounds to cross cell membranes and interact with intracellular targets. Researchers are also exploring the synthesis of hybrid molecules that combine the thiourea scaffold with other pharmacologically active groups to create multifunctional drug candidates. mdpi.com For example, the development of urea-thiourea hybrids has shown notable anti-inflammatory properties. mdpi.com
The design of next-generation thiourea derivatives is also being guided by molecular docking and in silico studies. biointerfaceresearch.com These computational tools allow researchers to predict the binding affinity and interaction modes of novel compounds with their biological targets, thereby facilitating a more targeted and efficient drug discovery process.
Exploration of Novel Catalytic Transformations and Reaction Systems
Thiourea derivatives have emerged as powerful organocatalysts, capable of accelerating and controlling the stereochemistry of a wide range of organic reactions. wikipedia.org Their catalytic activity stems from their ability to form hydrogen bonds with substrates, thereby activating them for subsequent transformations. wikipedia.orgacs.org Future research in this area is focused on expanding the scope of thiourea-catalyzed reactions and developing more efficient and sustainable catalytic systems.
A key area of exploration is the development of chiral bifunctional thiourea catalysts for asymmetric synthesis. researchgate.net These catalysts possess both a hydrogen-bond donating thiourea moiety and a basic functional group, allowing them to activate both the electrophile and the nucleophile in a reaction. This dual activation strategy has proven highly effective in achieving high enantioselectivity in a variety of transformations, including Michael additions, Mannich reactions, and Strecker reactions. researchgate.netlibretexts.org
Researchers are also investigating the use of thiourea derivatives in novel catalytic systems, such as in combination with metal catalysts or under non-conventional reaction conditions. For example, thioureas have been used as ligands for metal complexes, leading to the development of highly active and selective catalysts for various organic transformations. analis.com.my Additionally, the use of microwave and ultrasound irradiation is being explored to enhance the efficiency and greenness of thiourea-catalyzed reactions. nih.gov
The development of "green" and sustainable catalytic processes is a major driving force in this field. wikipedia.org Thiourea organocatalysts offer several advantages in this regard, as they are often metal-free, non-toxic, and can be used in low catalytic loadings under mild reaction conditions. wikipedia.org Future efforts will likely focus on developing recyclable thiourea catalysts and utilizing environmentally benign solvents, such as water, to further enhance the sustainability of these processes. acs.org
Advancements in High-Sensitivity and Selective Sensor Technologies
The ability of the thiourea moiety to engage in specific hydrogen bonding interactions has made it a valuable building block for the development of chemical sensors. oup.com Thiourea-based sensors have shown great promise for the detection of various analytes, including anions and metal ions, with high sensitivity and selectivity. tandfonline.com
Future research in this area is directed towards the development of next-generation sensors with improved performance characteristics. One key focus is on enhancing the sensitivity of these sensors to enable the detection of trace amounts of analytes. This can be achieved through the design of novel receptor architectures that exhibit stronger and more specific binding interactions with the target analyte. acs.org For example, incorporating the thiourea moiety into macrocyclic structures or polymeric frameworks can lead to cooperative binding effects and signal amplification. oup.com
Another important aspect is improving the selectivity of thiourea-based sensors. This involves designing receptors that can discriminate between structurally similar analytes. The strategic placement of functional groups that can engage in complementary interactions with the target analyte is a key strategy for achieving high selectivity. acs.org
The development of fluorescent and colorimetric chemosensors is a particularly active area of research. tandfonline.com These sensors provide a visual readout upon binding to the analyte, making them suitable for on-site and real-time detection applications. Future work will focus on designing probes that exhibit large and distinct changes in their optical properties upon analyte binding, thereby improving the accuracy and reliability of the detection process. The integration of computational studies, such as Density Functional Theory (DFT), is also aiding in the rational design of these sensors by providing insights into the binding mechanisms and electronic properties of the receptor-analyte complexes. acs.org
| Sensor Type | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| Chemosensor 2 | Fluoride ions | Colorimetric and Fluorescence | 3.5 µM | tandfonline.com |
| Chemosensor 10 | Cyanide ions | Colorimetric | 1.27 µM | tandfonline.com |
| Chemosensor 20 | Citrate ions | Fluorescence | 0.18 µM | tandfonline.com |
| Nafion/CuO/ZnO NSs/GCE | Thiourea | Electrochemical | 23.03 ± 1.15 µM | mdpi.com |
Development of Integrated Systems and Hybrid Materials (e.g., Nanomaterial Conjugates)
A rapidly growing area of research is the integration of thiourea derivatives with nanomaterials to create novel hybrid systems with enhanced functionalities. wikipedia.org By combining the unique properties of nanomaterials with the molecular recognition and catalytic capabilities of thioureas, researchers are developing advanced materials for a wide range of applications, including catalysis, sensing, and drug delivery.
One promising approach involves the functionalization of nanoparticles with thiourea derivatives. For example, gold nanoparticles functionalized with thiourea-containing ligands have been used for the selective detection of anions and metal ions. tandfonline.com The plasmonic properties of the gold nanoparticles can be modulated by the binding event, leading to a colorimetric response that can be easily detected.
Thiourea derivatives have also been used to modify the surface of magnetic nanoparticles, leading to the development of recyclable catalysts. rsc.org The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, while the thiourea-functionalized shell provides the catalytic activity. This approach offers a sustainable solution for catalytic processes by enabling the reuse of the catalyst over multiple reaction cycles.
Furthermore, the incorporation of thiourea functionalities into polymer matrices and other solid supports is being explored for the development of robust and reusable sensors and catalysts. oup.com For instance, thiourea-functionalized chitosan has been used as a support for copper nanoparticles, resulting in a highly efficient and recoverable nanocatalyst for the synthesis of tetrazoles. nih.gov Graphene oxide functionalized with thiourea has also been investigated as a corrosion inhibitor for carbon steel. jmaterenvironsci.com
The development of these integrated systems and hybrid materials represents a significant step towards the practical application of thiourea derivatives in various technological fields. Future research will likely focus on the design of more sophisticated hybrid architectures with precisely controlled properties and functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
